molecular formula C21H29N7O14P2 B1200552 1,4-Dihydronicotinamide adenine dinucleotide CAS No. 58-68-4

1,4-Dihydronicotinamide adenine dinucleotide

Cat. No. B1200552
CAS RN: 58-68-4
M. Wt: 665.4 g/mol
InChI Key: BOPGDPNILDQYTO-NNYOXOHSSA-N
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Description

Synthesis Analysis

The synthesis of NADH and its analogues often involves complex chemical reactions aimed at incorporating specific functional groups that mimic the natural enzymatic processes. For example, the synthesis of 4-methylnicotinamide adenine dinucleotide from 3-carbamoyl-1-(2,3-O-isopropylidine-d-ribofuranosyl)-4-methyl pyridinium chloride demonstrates the intricate steps required to produce these compounds with potential biological relevance (Jarman & Searle, 1972).

Molecular Structure Analysis

The molecular structure of NADH is characterized by its ability to adopt different conformations in response to its environment, influencing its biochemical activity. Spectroscopic investigations reveal the polarity of the active site and the absence of specific hydrogen bonds, highlighting the flexibility of NADH in forming complexes with enzymes (Baumgarten & Hones, 1988).

Chemical Reactions and Properties

NADH participates in a variety of chemical reactions, acting primarily as a hydride donor in redox reactions. The mechanism and kinetics of its oxidation, for instance at solid electrodes, are influenced by mediator redox systems located close to the electrode surface, showcasing the electron transfer capabilities of NADH (Samec & Elving, 1983).

Physical Properties Analysis

The physical properties of NADH, including its absorption and fluorescence in complex formations, provide insight into the interactions within biological systems. The polarity extracted from fluorescence maxima and the absence of certain hydrogen bonds indicate the unique environmental adaptation of NADH (Baumgarten & Hones, 1988).

Chemical Properties Analysis

The chemical behavior of NADH under different conditions, such as its rate of hydration and reaction with general acid catalysts, is crucial for understanding its stability and reactivity in various pH environments. The specific interaction with acid catalysts and the influence of buffers on reaction rates exemplify the delicate balance of factors affecting NADH's chemical properties (Johnson & Tuazon, 1977).

Scientific Research Applications

  • Sonotherapy in Cancer Treatment : Liang et al. (2021) discussed the potential of [Ru(bpy)3]2+ as a sonosensitizer and sonocatalyst for sonotherapy. This compound can sono-oxidize endogenous NADH under ultrasound stimulation in cancer cells, suggesting a novel approach for noninvasive precise cancer therapy (Liang et al., 2021).

  • Chemical Reaction Studies : Johnson and Tuazon (1977) explored the acid-catalyzed hydration of NADH, providing insights into the chemical behavior and reaction kinetics of this compound under various conditions (Johnson & Tuazon, 1977).

  • Electrochemical Biosensing : Li et al. (2015) developed a graphene-DNA tetrahedron-gold nanoparticle modified electrode for sensitive NADH detection. This innovation could be significant for disease diagnostics and biomarker detection (Li et al., 2015).

  • Molecular Mechanics Force Field Studies : Pavelites et al. (1997) developed empirical force field parameters for NADH, facilitating the modeling of coenzymes in computational chemistry (Pavelites et al., 1997).

  • Anodic Oxidation at Electrodes : Samec and Elving (1983) investigated the mechanism and kinetics of NADH's two-electron oxidation at various solid electrodes, providing valuable data for electrochemical applications (Samec & Elving, 1983).

  • Synthesis of Nicotinamide Cofactor Analogues : Paul et al. (2014) discussed the synthesis and applications of synthetic nicotinamide cofactor analogues, particularly 1,4-dihydronicotinamide derivatives, in redox chemistry (Paul, Arends, & Hollmann, 2014).

  • Fluorescence in Biochemical Studies : Cadena-Caicedo et al. (2019) studied the dynamics of the excited states of NADH, enhancing our understanding of its photophysical properties, which is crucial in biological assays (Cadena-Caicedo et al., 2019).

Safety And Hazards

When handling NADH, it is advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPGDPNILDQYTO-NNYOXOHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889320
Record name Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
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Molecular Weight

665.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name NADH
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Mechanism of Action

NADH is synthesized by the body and thus is not an essential nutrient. It does require the essential nutrient nicotinamide for its synthesis, and its role in energy production is certainly an essential one. In addition to its role in the mitochondrial electron transport chain, NADH is produced in the cytosol. The mitochondrial membrane is impermeable to NADH, and this permeability barrier effectively separates the cytoplasmic from the mitochondrial NADH pools. However, cytoplasmic NADH can be used for biologic energy production. This occurs when the malate-aspartate shuttle introduces reducing equivalents from NADH in the cytosol to the electron transport chain of the mitochondria. This shuttle mainly occurs in the liver and heart.
Record name NADH
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Product Name

1,4-Dihydronicotinamide adenine dinucleotide

CAS RN

58-68-4
Record name NADH
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Record name Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
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Record name Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
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Record name Dihydronicotinamide-adenine dinucleotide
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Record name NADH
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Melting Point

140.0-142.0 °C, 140.0 - 142.0 °C
Record name NADH
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00157
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Record name NADH
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001487
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
348
Citations
MN Zafar, F Tasca, L Gorton, EV Patridge… - Analytical …, 2009 - ACS Publications
Tryptophan Repressor-Binding Proteins from Escherichia coli and Archaeoglobus fulgidus as New Catalysts for 1,4-Dihydronicotinamide Adenine Dinucleotide-Dependent …
Number of citations: 24 pubs.acs.org
Z Samec, PJ Elving - Journal of Electroanalytical Chemistry and Interfacial …, 1983 - Elsevier
The mechanism and kinetics for the two-electron oxidation of 1,4-dihydronicotinamide adenine dinucleotide (NADH) to NAD + at gold, platinum and glassy carbon (GC) rotating disc …
Number of citations: 119 www.sciencedirect.com
S Liu, H Wang, Z Cheng, H Liu - Analytica Chimica Acta, 2015 - Elsevier
A facile chemical synthetic route was developed to prepare near-infrared fluorescent trypsin-stabilized Ag nanoclusters (Try-Ag NCs). The fluorescence emission wavelength of the …
Number of citations: 7 www.sciencedirect.com
RN Cochran, FH Horne, JL Dye, J Ceraso… - The Journal of …, 1980 - ACS Publications
Principal componentanalysis (PC A) isused to identify the spectra and concentration-time profiles of the reactants and two of the intermediates in the liver alcohol dehydrogenase …
Number of citations: 16 pubs.acs.org
J Moiroux, PJ Elving - Analytical Chemistry, 1979 - ACS Publications
Much of the difficulty associated with the voltammetric de-termination of NADH at carbon electrodes (glassy carbon and pyrolytic graphite) can be eliminated by first covering the …
Number of citations: 120 pubs.acs.org
J Moiroux, PJ Elving - Analytical Chemistry, 1978 - ACS Publications
The electrochemical oxidation of dihydronicotinamide adenine dinucleotide (NADH) was studied in buffered aqueous media (pH 7.0) by single and multiple sweep voltammetry and …
Number of citations: 382 pubs.acs.org
YD Wu, DKW Lai, KN Houk - Journal of the American Chemical …, 1995 - ACS Publications
Hydride transfer reactions of protonated pyridinium ion with 1, 4-dihydropyridine and protonated nicotinamide with 1, 4-dihydronicotinamide have been studied with ab initio molecular …
Number of citations: 72 pubs.acs.org
WT Bresnahan, PJ Elving - Journal of the American Chemical …, 1981 - ACS Publications
The title reduction was investigated at pH 9.1 in several base electrolytes of varying surface activity in orderto elucidate the role of adsorption of NAD+, its free radical, and the resulting …
Number of citations: 63 pubs.acs.org
SL Johnson, PT Tuazon - Biochemistry, 1977 - ACS Publications
SL Johnson* and Polygena T. Tuazon abstract: The rate of the primary acid modification reaction of 1, 4-dihydronicotinamide adenine dinucleotide (NADH) and 1, 4-dihydro-3-…
Number of citations: 69 pubs.acs.org
PT Tuazon, SL Johnson - Biochemistry, 1977 - ACS Publications
1, 4-Dihydronicotinamide adenine dinucleotide (NADH) and its analogues undergo two reactions insulfite buffers in the pH range 5.5-7.1:(1) an oxygen-mediated free-radical chain …
Number of citations: 23 pubs.acs.org

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